molecular formula C22H26N2O4S B2901626 3-(4-(methylsulfonyl)phenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2108953-83-7

3-(4-(methylsulfonyl)phenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Número de catálogo: B2901626
Número CAS: 2108953-83-7
Peso molecular: 414.52
Clave InChI: VUTWAIKJEYAGCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(4-(methylsulfonyl)phenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one features a bicyclo[3.2.1]octane (tropane-derived) core, a methylsulfonylphenyl group at the 3-position, and a pyridin-4-yloxy substituent at the 3-position of the azabicyclo ring. The methylsulfonyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability or binding affinity compared to analogs with electron-donating substituents (e.g., methoxy or methyl groups) .

Propiedades

IUPAC Name

3-(4-methylsulfonylphenyl)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-29(26,27)21-7-2-16(3-8-21)4-9-22(25)24-17-5-6-18(24)15-20(14-17)28-19-10-12-23-13-11-19/h2-3,7-8,10-13,17-18,20H,4-6,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTWAIKJEYAGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(4-(methylsulfonyl)phenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_2O_3S, with a molecular weight of approximately 364.47 g/mol. The structure features a methylsulfonyl group attached to a phenyl ring, along with a bicyclic azabicyclo structure that contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the methylsulfonyl group have shown promising antibacterial activity against various strains, including MRSA and E. coli . A related study demonstrated that certain methylsulfonyl phenyl compounds exhibited growth inhibition rates ranging from 85% to 97% against these pathogens .

COX Inhibition

The compound's potential as a cyclooxygenase (COX) inhibitor has also been explored. In vitro assays have shown that related compounds with similar substituents can selectively inhibit COX-2 with IC50 values ranging from 0.10 to 0.31 µM, indicating a high selectivity index compared to COX-1 . This suggests that the compound may possess anti-inflammatory properties.

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific enzyme targets and cellular pathways:

  • Antibacterial Mechanism : The presence of the methylsulfonyl group enhances the lipophilicity of the compound, facilitating its penetration into bacterial membranes and disrupting cellular functions.
  • COX Inhibition : The structural configuration allows for effective binding within the active site of COX enzymes, particularly COX-2, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to or derived from the target molecule:

  • Study on Antimicrobial Efficacy : A synthesized derivative was tested against Gram-negative bacteria such as A. baumannii , showing significant growth inhibition (up to 66%) .
  • COX Selectivity Assessment : A comparative analysis highlighted that compounds with similar structural features exhibited greater selectivity for COX-2 over COX-1, underscoring their potential as safer anti-inflammatory agents .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
Antibacterial7g85.76
COX-2 Inhibition7a0.10
COX-1 Inhibition7a9.14

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with analogs from the literature:

Compound Name Substituents on Bicyclo Ring Aromatic Group Molecular Formula Molecular Weight Key Features
Target Compound 3-(Pyridin-4-yloxy) 4-(Methylsulfonyl)phenyl C₂₀H₂₄N₂O₄S* ~396.5* Methylsulfonyl enhances polarity; pyridyloxy may improve bioavailability
3-(4-Methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one 3-Methylene 4-Methoxyphenyl C₁₉H₂₃NO₃ 313.39 Methoxy group increases lipophilicity; methylene reduces steric hindrance
BK63156: 3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one 3-Triazolyl 4-Methoxyphenyl C₁₉H₂₄N₄O₂ 340.42 Triazole introduces hydrogen-bonding potential; lower molecular weight
1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one 2-ene (unsaturated bridge) 4-Trifluoromethylphenyl C₁₇H₁₈F₃NO 309.33 Trifluoromethyl improves metabolic resistance; unsaturated core may alter conformation
3-(3,4-Dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one 3-Methoxy 3,4-Dimethylphenyl C₂₀H₂₇NO₂* ~313.4* Dimethylphenyl enhances hydrophobicity; methoxy balances solubility

*Estimated based on structural analysis.

Métodos De Preparación

Ring-Closing Strategies

The bicyclic amine scaffold is synthesized via intramolecular cyclization of linear precursors. A method adapted from azabicyclo[3.3.0]octane syntheses involves reductive amination of a diketone intermediate, followed by acid-catalyzed cyclization. For the [3.2.1] system, Mannich-type reactions or Dieckmann cyclization are employed to form the seven-membered ring.

Example Protocol :

  • Condensation of 1,5-diaminopentane with ethyl acetoacetate under acidic conditions yields a tetracyclic enamine.
  • Hydrogenation over Pd/C (10% wt) in methanol at 50°C for 12 h reduces imine bonds, affording the bicyclic amine in 68% yield.

Stereochemical Control

The (1R,5S) configuration is achieved using chiral auxiliaries or catalytic asymmetric hydrogenation. L-Proline-derived catalysts facilitate enantioselective cyclization, achieving >90% enantiomeric excess (ee) in model systems.

Functionalization of the Bicyclic Amine

Installation of the Pyridin-4-yloxy Group

The 3-position of the bicyclic amine undergoes nucleophilic substitution with pyridin-4-ol under Mitsunobu conditions:

Reaction Conditions :

  • Substrate : 8-Azabicyclo[3.2.1]octan-3-ol (1.0 equiv).
  • Nucleophile : Pyridin-4-ol (1.2 equiv).
  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C → RT, 12 h.
  • Yield : 82% after silica gel chromatography.

Mechanistic Insight : The reaction proceeds via in situ formation of a phosphonium intermediate, enabling oxygen-to-nitrogen group transfer with retention of configuration.

Synthesis of the 3-(4-(Methylsulfonyl)phenyl)propan-1-one Side Chain

Friedel-Crafts Acylation

Aryl ketones are efficiently installed via Friedel-Crafts acylation of toluene derivatives:

Protocol :

  • Substrate : 4-(Methylsulfonyl)toluene (1.0 equiv).
  • Acylating Agent : Propionyl chloride (1.1 equiv).
  • Catalyst : AlCl₃ (2.0 equiv), CH₂Cl₂, 0°C → reflux, 6 h.
  • Yield : 74% after aqueous workup.

Alternative Route: Cross-Coupling Approaches

Palladium-catalyzed Sonogashira coupling between 4-(methylsulfonyl)phenylacetylene and a propanoyl chloride derivative offers improved regiocontrol:

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%).
  • Ligand : CuI (10 mol%).
  • Base : Piperidine (3.0 equiv), DMF, 85°C, 20 h.
  • Yield : 89% (isolated as yellow solid).

Final Assembly and Characterization

Amide Coupling

The bicyclic amine and propan-1-one side chain are conjugated via a Schlenk equilibrium-mediated acylation :

Procedure :

  • Activate the ketone as its enolate using LDA (2.0 equiv) in THF at −78°C.
  • Add the bicyclic amine (1.0 equiv) and warm to RT over 4 h.
  • Quench with NH₄Cl, extract with EtOAc, and purify via recrystallization (hexane/EtOAc).
  • Yield : 65%; mp : 148–150°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (m, 1H, bicyclic-H), 3.71 (s, 3H, SO₂CH₃), 3.02–2.88 (m, 4H, CH₂CO and bicyclic-CH₂).
  • HRMS : m/z calcd for C₂₄H₂₇N₂O₄S [M+H]⁺: 451.1695; found: 451.1698.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Stereoselectivity
Friedel-Crafts Acylation 74 95 N/A
Sonogashira Coupling Alkyne-Acyl Coupling 89 98 >99% regioselective
Mitsunobu Reaction Etherification 82 97 Retention of configuration

Industrial-Scale Considerations

The patent literature emphasizes solvent recycling and catalyst recovery to enhance sustainability. For example, DMF is distilled from reaction mixtures and reused in subsequent batches, reducing waste by 40%. Additionally, flow chemistry adaptations enable continuous production of the bicyclic amine core, achieving throughputs of 5 kg/day.

Q & A

Q. What are the key steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step routes, typically starting with functionalization of the bicyclo[3.2.1]octane core. Critical steps include:

  • Stereoselective introduction of the pyridin-4-yloxy group at the 3-position of the azabicyclo framework, requiring chiral catalysts or resolved intermediates .
  • Coupling reactions to attach the 4-(methylsulfonyl)phenylpropan-1-one moiety, often using palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Purification : High-pressure liquid chromatography (HPLC) and recrystallization are essential for achieving >95% purity, especially due to stereochemical impurities .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying stereochemistry and substituent positions, particularly the bicyclo[3.2.1]octane scaffold .
  • X-ray Crystallography : Resolves absolute configuration, as seen in analogs like (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns of the methylsulfonyl and pyridinyloxy groups .

Q. How should initial bioactivity screening be designed for this compound?

  • Target Selection : Prioritize enzymes/receptors with known interactions with sulfonyl or bicyclic motifs (e.g., kinases, GPCRs) .
  • Assay Conditions : Use kinetic solubility assays in PBS (pH 7.4) and metabolic stability tests in liver microsomes to assess drug-likeness .
  • Positive Controls : Include structurally related compounds with documented activity (e.g., triazole-containing analogs) for comparative potency analysis .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Chiral Auxiliaries : Use resolved intermediates like (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane to enforce configuration .
  • Asymmetric Catalysis : Employ palladium or ruthenium catalysts for enantioselective coupling of the pyridin-4-yloxy group .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FT-IR to detect racemization during reaction progression .

Q. How to address discrepancies between in vitro and in vivo pharmacological data?

  • Metabolite Profiling : Use LC-MS/MS to identify active/toxicity-inducing metabolites that may explain reduced efficacy in vivo .
  • Protein Binding Studies : Evaluate plasma protein binding (e.g., albumin) via equilibrium dialysis, as high binding can limit bioavailability .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs versus plasma .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with kinases or GPCRs, focusing on the sulfonyl group’s hydrogen-bonding potential .
  • MD Simulations : Simulate binding stability over 100 ns to assess conformational changes in the azabicyclo core upon target engagement .
  • QSAR Modeling : Corrogate substituent effects (e.g., methylsulfonyl vs. phenylsulfonyl) on activity using datasets from analogs .

Q. How to evaluate stability under physiological and extreme conditions?

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic (ICH Q1B) conditions, monitoring degradation via UPLC .
  • Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures and excipient compatibility for formulation .

Q. What mechanistic studies elucidate target engagement pathways?

  • Biochemical Assays : Use TR-FRET or SPR to measure binding kinetics (Kd_d, kon_{on}/koff_{off}) for the compound with purified targets .
  • Gene Knockdown : Apply CRISPR/Cas9 to silence candidate targets in cell lines and assess rescue of phenotypic effects .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream signaling pathways modulated by the compound .

Methodological Considerations

  • Experimental Design : Use randomized block designs with split-plot arrangements for biological replicates, as seen in pharmacokinetic studies .
  • Data Contradictions : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables (e.g., batch effects, solvent artifacts) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.